N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine
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Overview
Description
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine is a synthetic organic compound that features a benzodioxole moiety and an indole moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine typically involves the reaction of a benzodioxole derivative with an indole derivative under specific conditions. Common synthetic routes may include:
Reductive Amination: Combining a benzodioxole aldehyde with an indole amine in the presence of a reducing agent.
Nucleophilic Substitution: Reacting a benzodioxole halide with an indole amine under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine would depend on its specific biological target. Generally, compounds with benzodioxole and indole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-3-ylmethyl)amine
- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-2-ylmethyl)amine
Uniqueness
N-(1,3-Benzodioxol-5-
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1H-indol-4-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-13(14-6-7-19-15(14)3-1)10-18-9-12-4-5-16-17(8-12)21-11-20-16/h1-8,18-19H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLFCHOLSNKEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=C4C=CNC4=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208546 |
Source
|
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-10-3 |
Source
|
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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